Piperidine-3(R)-carbonitrile
Overview
Description
Piperidine-3(R)-carbonitrile is a useful research compound. Its molecular formula is C6H11ClN2 and its molecular weight is 146.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperidine-3®-carbonitrile, also known as ®-piperidine-3-carbonitrile, has been observed to have significant anticancer potential . The primary targets of this compound are various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
The mode of action of Piperidine-3®-carbonitrile involves its interaction with several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . The compound’s interaction with these targets leads to changes in the cancer cells, inhibiting their survivability .
Biochemical Pathways
Piperidine-3®-carbonitrile affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells . These effects include the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Result of Action
The molecular and cellular effects of Piperidine-3®-carbonitrile’s action include inhibition of cell migration and cell cycle arrest . These effects contribute to the compound’s anticancer potential by inhibiting the survivability of cancer cells .
Biochemical Analysis
Biochemical Properties
Piperidine-3®-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO) enzymes, where Piperidine-3®-carbonitrile acts as an inhibitor . This inhibition can affect the metabolism of neurotransmitters, thereby influencing neurological functions. Additionally, Piperidine-3®-carbonitrile has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
Piperidine-3®-carbonitrile exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Piperidine-3®-carbonitrile can modulate the activity of myocardin-related transcription factor A (MRTF-A), which plays a critical role in epithelial-mesenchymal transition (EMT) and cancer cell migration . By inhibiting MRTF-A, Piperidine-3®-carbonitrile can suppress pathological processes such as tissue fibrosis and atherosclerosis . These cellular effects underscore the compound’s potential in therapeutic interventions targeting specific cellular pathways.
Molecular Mechanism
The molecular mechanism of Piperidine-3®-carbonitrile involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Piperidine-3®-carbonitrile binds to the active sites of enzymes such as MAO and cytochrome P450, inhibiting their activity . This inhibition can result in altered metabolic pathways and reduced degradation of neurotransmitters. Additionally, Piperidine-3®-carbonitrile can influence gene expression by modulating transcription factors like MRTF-A, thereby affecting cellular functions and disease progression . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidine-3®-carbonitrile can change over time due to its stability, degradation, and long-term impact on cellular functions. Studies have shown that Piperidine-3®-carbonitrile remains stable under controlled conditions, maintaining its inhibitory effects on enzymes and cellular pathways . Prolonged exposure to the compound can lead to degradation and reduced efficacy. Long-term studies have also indicated that Piperidine-3®-carbonitrile can have sustained effects on cellular functions, such as prolonged inhibition of MRTF-A and reduced fibrosis . These temporal effects highlight the importance of understanding the compound’s stability and long-term impact in biochemical research.
Dosage Effects in Animal Models
The effects of Piperidine-3®-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit MAO and cytochrome P450 enzymes without causing significant toxicity . At higher doses, Piperidine-3®-carbonitrile can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects. Animal studies have also revealed threshold effects, where a certain dosage is required to achieve the desired biochemical and cellular outcomes .
Metabolic Pathways
Piperidine-3®-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent degradation . This metabolic process can affect the compound’s bioavailability and therapeutic efficacy. Additionally, Piperidine-3®-carbonitrile can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of Piperidine-3®-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, Piperidine-3®-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy. Additionally, Piperidine-3®-carbonitrile can be distributed to various tissues, including the liver, brain, and kidneys, where it exerts its biochemical effects .
Subcellular Localization
Piperidine-3®-carbonitrile exhibits specific subcellular localization, which can influence its activity and function. The compound has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . In the nucleus, Piperidine-3®-carbonitrile can modulate the activity of transcription factors like MRTF-A, affecting gene expression and cellular functions . Additionally, the compound’s subcellular localization can be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles . Understanding the subcellular localization of Piperidine-3®-carbonitrile is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
(3R)-piperidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNXATVKGIJQGC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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